PQR530 - 1927857-61-1

PQR530

Catalog Number: EVT-279620
CAS Number: 1927857-61-1
Molecular Formula: C18H23F2N7O2
Molecular Weight: 407.4258
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

(S)-4-(Difluoromethyl)-5-(4-(3-methylmorpholino)-6-morpholino-1,3,5-triazin-2-yl)pyridin-2-amine, known as PQR530 [], is a novel, potent, and orally bioavailable dual inhibitor of Class I Phosphatidylinositol 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR) kinase []. This compound acts as an ATP-competitive inhibitor, targeting the ATP-binding site of these kinases [, ]. PQR530 exhibits significant potential as a therapeutic agent in oncology due to its ability to inhibit the PI3K/mTOR pathway, which is often dysregulated in various cancers, driving tumor growth, proliferation, survival, and metastasis [].

Honokiol

Relevance: Honokiol was investigated alongside PQR530 for its ability to attenuate SNC80-induced seizures in a study exploring δ-opioid receptor agonist-induced convulsions []. While both compounds target the PI3K/AKT/mTOR pathway, only honokiol successfully reduced seizure duration in β-arrestin 1 knockout mice, suggesting potential differences in their mechanism of action or selectivity profiles within this pathway.

SL327

Relevance: In the context of investigating δ-opioid receptor agonist-induced convulsions, SL327 was employed to assess the role of the ERK pathway in mediating seizure activity []. While SL327 successfully inhibited ERK activation, it did not impact the seizure potency or duration induced by δ-opioid receptor agonists, including PQR530. This suggests that the convulsive effects observed with PQR530 are not primarily mediated through the ERK pathway.

Overview

PQR530 is a potent dual inhibitor of Class I phosphoinositide 3-kinase and mammalian target of rapamycin, designed for therapeutic applications in cancer treatment and neurodegenerative diseases. It has garnered attention for its ability to penetrate the blood-brain barrier, making it a candidate for addressing neurological conditions alongside its antitumor properties. The compound's structure includes a morpholine moiety and is designed to interact effectively with the ATP-binding site of target kinases, particularly within the PI3K/Akt/mTOR signaling pathway.

Source and Classification

PQR530 is classified as an antineoplastic agent and a molecular targeted therapy. It is part of a broader category of small-molecule inhibitors targeting key signaling pathways involved in cell growth and survival. The compound has been developed through a series of structure-activity relationship studies aimed at optimizing its efficacy and selectivity against specific isoforms of PI3K and mTOR .

Synthesis Analysis

Methods

The synthesis of PQR530 involves several steps that typically include:

  1. Formation of Key Intermediates: The initial step often involves the condensation of various aromatic amines with urea derivatives to synthesize core structures.
  2. Modification and Functionalization: Subsequent reactions may involve functionalizing the core structure with fluorinated groups or other substituents to enhance biological activity and solubility.
  3. Final Assembly: The final product is obtained through coupling reactions, often utilizing palladium-catalyzed cross-coupling techniques such as Suzuki or Buchwald-Hartwig reactions.

Technical Details

Specific methodologies reported include:

  • The use of difluoromethyl groups to enhance potency.
  • Employing morpholine as a key scaffold due to its favorable pharmacokinetic properties.
  • Utilizing scalable synthesis techniques to ensure economic viability for potential clinical applications .
Molecular Structure Analysis

PQR530's molecular structure features a triazine core linked to various substituents that enhance its interaction with target proteins. Key structural elements include:

  • Morpholine Ring: Contributes to the compound's ability to penetrate biological membranes.
  • Triazine Core: Serves as a central scaffold that interacts with the ATP-binding site of kinases.
  • Fluorinated Aromatic Groups: These groups are critical for increasing binding affinity and selectivity towards PI3K/mTOR complexes.

Data on molecular weight, solubility, and stability under physiological conditions are essential for understanding its pharmacological profile .

Chemical Reactions Analysis

PQR530 undergoes various chemical reactions that are crucial for its mechanism of action:

  1. Inhibition of Phosphorylation: It inhibits phosphorylation events in the PI3K/Akt/mTOR pathway, which are critical for cancer cell proliferation.
  2. Binding Interactions: The compound forms hydrogen bonds and hydrophobic interactions with key residues in the active sites of the target kinases, effectively blocking their activity.
  3. Metabolic Stability: Understanding its metabolic pathways is essential for predicting its pharmacokinetics and potential side effects .
Mechanism of Action

PQR530 functions primarily by inhibiting the PI3K/Akt/mTOR signaling pathway, which plays a pivotal role in regulating cell growth, survival, and metabolism. The inhibition process involves:

  • Competitive Binding: PQR530 competes with ATP for binding to the active site of PI3K and mTOR.
  • Downstream Effects: This competitive inhibition leads to reduced phosphorylation of downstream targets such as Akt, ultimately resulting in decreased cell proliferation and increased apoptosis in cancer cells .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a solid crystalline form.
  • Solubility: Soluble in organic solvents; limited solubility in water which may affect bioavailability.

Chemical Properties

  • Stability: Stable under standard laboratory conditions but sensitive to extreme pH levels.
  • Reactivity: Reacts with nucleophiles due to the presence of electrophilic centers in its structure.

Relevant data includes melting point, boiling point, log P (partition coefficient), and pKa values which inform on its behavior in biological systems .

Applications

PQR530 has several scientific applications:

  • Cancer Therapy: Used as an investigational drug targeting various solid tumors by inhibiting key signaling pathways involved in tumor growth.
  • Neurodegenerative Disease Research: Its ability to cross the blood-brain barrier makes it a candidate for treating diseases like Huntington's disease by modulating neuroprotective pathways .
  • Drug Development Studies: PQR530 serves as a model compound for developing new inhibitors targeting similar pathways, contributing to ongoing research in medicinal chemistry.
Introduction to PI3K/AKT/mTOR Pathway Dysregulation in Disease Pathogenesis

Role of mTORC1/2 Signaling in Cellular Homeostasis and Disease

mTORC1 and mTORC2 exhibit divergent yet interconnected functions:

  • mTORC1 integrates inputs from growth factors, nutrients, and energy status to drive anabolic processes. It phosphorylates S6K1 and 4E-BP1, initiating cap-dependent translation and ribosome biogenesis. Concurrently, it suppresses autophagy by inhibiting ULK1/Atg13, preventing the clearance of misfolded proteins and damaged organelles [7] [9].
  • mTORC2 phosphorylates AKT at S473, facilitating full AKT activation and subsequent regulation of FOXO transcription factors, PKC-α, and SGK1. This complex maintains cell polarity and survival but exhibits crosstalk with mTORC1 through feedback loops; mTORC2-mediated AKT activation can reactivate mTORC1 via TSC2 inhibition [7] [9].

Table 1: Key Components and Functions of mTOR Complexes

ComplexCore ComponentsKey SubstratesBiological Functions
mTORC1mTOR, Raptor, mLST8S6K1, 4E-BP1, ULK1Protein synthesis, autophagy inhibition, lipid biogenesis
mTORC2mTOR, Rictor, mSin1AKT (S473), PKC-α, SGK1Cell survival, cytoskeletal organization, metabolic regulation

Dysregulation manifests as:

  • Hyperactivation in cancer: Sustained mTORC1/2 signaling accelerates cell cycle progression, angiogenesis (via HIF-1α), and metastasis. In glioblastoma, PIK3R1 mutations promote EMT through AKT/GSK3β/β-catenin signaling [4] [6].
  • Neurodegeneration: In HD, mutant huntingtin (mHTT) aggregates impair autophagy, leading to neuronal toxicity. Paradoxically, mTOR overactivation suppresses autophagic flux, exacerbating mHTT accumulation [2] [8].

Implications of PI3K/mTOR Pathway Hyperactivity in Oncology and Neurodegeneration

Oncology

Genetic aberrations in the PAM pathway occur in diverse malignancies:

  • PIK3CA mutations (E545K, H1047R) occur in 25–40% of breast, colorectal, and endometrial cancers, leading to constitutive PI3K activation and PIP3 accumulation [6] [9].
  • PTEN loss, prevalent in glioblastoma and prostate cancer, elevates PIP3 levels, enabling uncontrolled membrane recruitment of AKT [4] [6].
  • mTORC1/2 hyperactivity correlates with poor prognosis; pS6 and p4E-BP1 overexpression predicts resistance to chemotherapy and radiation [7] [9].

PQR530 demonstrates broad antitumor activity:

  • In vitro, it inhibits phosphorylation of AKT (S473; IC50 = 62.2 nM) and S6 (S235/236; IC50 = 61.9 nM) in A2058 melanoma cells, with mean GI50 of 426 nM across 44 cancer cell lines [10].
  • Its brain-penetrant properties (brain:plasma ratio = 1.6) enable targeting of primary brain tumors and metastases [3] [5].

Neurodegeneration

PAM pathway dysregulation contributes to proteinopathy:

  • In HD models, mTORC1 hyperactivity suppresses autophagy, permitting mHTT aggregate accumulation. PQR530 reactivates autophagy by blocking mTORC1, reducing mHTT levels in striatal neurons [2].
  • In chronic epilepsy models, mTORC2-mediated AKT phosphorylation enhances neuronal excitability. PQR530 crosses the blood-brain barrier (BBB), suppresses hippocampal pS6, and elevates seizure thresholds [3] [5].

Table 2: Biochemical and Preclinical Profile of PQR530

ParameterValueSignificance
Binding affinity (Kd)
mTOR0.33 nMDual inhibition of mTORC1/2
PI3Kα0.84 nMPan-PI3K blockade
Cellular activity (IC50)
pAKT (S473) in A205862.2 nMSuppresses mTORC2 output
pS6 (S235/236) in A205861.9 nMInhibits mTORC1 signaling
Pharmacokinetics
Brain:plasma ratio1.6Enhanced CNS exposure vs. rapalogs

Limitations of First-Generation mTOR Inhibitors (Rapalogs) in Clinical Applications

Rapalogs (e.g., rapamycin, everolimus) suffer from critical drawbacks:

  • Incomplete pathway inhibition: They allosterically inhibit mTORC1 but spare mTORC2, permitting AKT-S473 phosphorylation and paradoxical pathway reactivation. This contributes to treatment resistance in cancers like renal cell carcinoma [2] [7].
  • Poor CNS bioavailability: Brain:plasma ratios of rapamycin (0.0057) and everolimus (0.016) limit efficacy in neurological disorders and brain tumors [3] [5].
  • Induction of feedback loops: Rapalogs disrupt IRS-1-mediated negative feedback, increasing PI3K activation and AKT-T308 phosphorylation [7] [9].

PQR530 overcomes these limitations through:

  • Catalytic mTOR inhibition: Competes with ATP at the kinase domain, blocking both mTORC1 (S6K1 phosphorylation) and mTORC2 (AKT-S473 phosphorylation) [2] [10].
  • Dual PI3K/mTOR targeting: Simultaneously inhibits upstream PI3K nodes and mTOR complexes, preventing compensatory signaling. This is evidenced by synergistic reduction in pAKT and pS6 in tumor models [10].
  • Enhanced brain penetration: Achieves therapeutic CNS concentrations, as validated in murine epilepsy and HD models [2] [3] [5].

Table 3: Comparative Profiles of mTOR-Targeted Agents

InhibitorMechanismmTORC1 InhibitionmTORC2 InhibitionBrain Penetrance (B:P Ratio)
RapamycinAllostericPartialNone0.0057
EverolimusAllostericPartialNone0.016
PQR530CatalyticCompleteComplete1.6

Properties

CAS Number

1927857-61-1

Product Name

PQR530

IUPAC Name

4-(difluoromethyl)-5-[4-[(3S)-3-methylmorpholin-4-yl]-6-morpholin-4-yl-1,3,5-triazin-2-yl]pyridin-2-amine

Molecular Formula

C18H23F2N7O2

Molecular Weight

407.4258

InChI

InChI=1S/C18H23F2N7O2/c1-11-10-29-7-4-27(11)18-24-16(13-9-22-14(21)8-12(13)15(19)20)23-17(25-18)26-2-5-28-6-3-26/h8-9,11,15H,2-7,10H2,1H3,(H2,21,22)/t11-/m0/s1

InChI Key

SYKBZXMKAPICSO-NSHDSACASA-N

SMILES

CC1COCCN1C2=NC(=NC(=N2)N3CCOCC3)C4=CN=C(C=C4C(F)F)N

Solubility

Soluble in DMSO

Synonyms

PQR530; PQR0530; PQR 530.

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.